3-Pyrrolidin-1-ylbenzaldehyde

Beschreibung

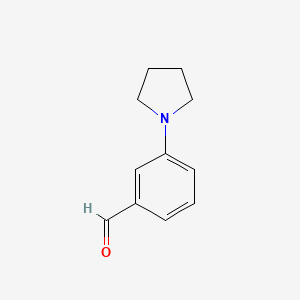

3-Pyrrolidin-1-ylbenzaldehyde is an aromatic aldehyde characterized by a benzaldehyde (B42025) core with a pyrrolidine (B122466) ring substituent at the meta-position (C3). This specific arrangement of functional groups imparts a unique reactivity profile, making it a valuable intermediate and building block in various synthetic applications. Its molecular formula is C₁₁H₁₃NO, and it has a molecular weight of 175.231 g/mol . fluorochem.co.uk The compound is a solid at room temperature. fluorochem.co.uk

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 857283-89-7 fluorochem.co.ukchemicalbook.com |

| Molecular Formula | C₁₁H₁₃NO fluorochem.co.uk |

| Molecular Weight | 175.231 fluorochem.co.uk |

| Appearance | Solid fluorochem.co.uk |

| Canonical SMILES | O=Cc1cccc(N2CCCC2)c1 fluorochem.co.uk |

| InChI | InChI=1S/C11H13NO/c13-9-10-4-3-5-11(8-10)12-6-1-2-7-12 fluorochem.co.uk |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-pyrrolidin-1-ylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c13-9-10-4-3-5-11(8-10)12-6-1-2-7-12/h3-5,8-9H,1-2,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KELYFFMWYRNGTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CC=CC(=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30428192 | |

| Record name | 3-Pyrrolidin-1-ylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30428192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

857283-89-7 | |

| Record name | 3-(1-Pyrrolidinyl)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=857283-89-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Pyrrolidin-1-ylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30428192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Preparation Strategies for 3 Pyrrolidin 1 Ylbenzaldehyde

Direct Synthesis Approaches for the 3-Pyrrolidin-1-ylbenzaldehyde Scaffold

The construction of the this compound framework is predominantly achieved through direct amination of a benzaldehyde (B42025) precursor. The two most prominent and effective strategies are nucleophilic aromatic substitution on activated aryl halides and palladium-catalyzed Buchwald-Hartwig amination.

Nucleophilic Aromatic Substitution Reactions on Fluorinated Benzaldehydes

A widely employed and robust method for the synthesis of this compound is the nucleophilic aromatic substitution (SNAr) reaction. This approach typically involves the reaction of pyrrolidine (B122466) with a 3-halobenzaldehyde, most commonly 3-fluorobenzaldehyde. The electron-withdrawing aldehyde group activates the aromatic ring towards nucleophilic attack by the amine, facilitating the displacement of the halide leaving group.

The success of the SNAr reaction is highly contingent on the optimization of reaction parameters, particularly the choice of solvent. High-boiling, polar aprotic solvents are generally preferred as they can effectively solvate the charged intermediate (Meisenheimer complex) and allow for the elevated temperatures often required for this transformation. Dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are the most commonly utilized solvents for this purpose. beilstein-journals.org

The reaction temperature is another critical factor, with studies showing that temperatures in the range of 80-120 °C are often optimal for achieving a reasonable reaction rate and high yield. The choice between DMF and DMSO can influence the required temperature and reaction time, with DMSO's higher boiling point permitting reactions at higher temperatures if necessary.

Table 1: Illustrative Solvent and Temperature Effects on the Synthesis of this compound via SNAr

| Solvent | Temperature Range (°C) | General Observations |

|---|---|---|

| DMF | 80 - 110 | Good yields, commonly used. |

| DMSO | 90 - 120 | Excellent yields, allows for higher temperatures, can facilitate reactions with less reactive substrates. |

This table provides a generalized summary based on typical SNAr reactions; specific yields and optimal conditions can vary based on other reagents and substrate purity.

During the reaction of pyrrolidine with 3-fluorobenzaldehyde, hydrofluoric acid (HF) is generated as a byproduct. This acid can protonate the nucleophilic pyrrolidine, rendering it unreactive and halting the desired reaction. To counteract this, a base is added to the reaction mixture to act as an acid scavenger.

Potassium carbonate (K₂CO₃) is a frequently used base for this purpose. beilstein-journals.org It is an inexpensive, moderately strong base that is effective in neutralizing the in situ generated acid. Other bases such as cesium carbonate (Cs₂CO₃) or organic bases like triethylamine (Et₃N) can also be employed, with the choice often depending on the specific substrate and desired reaction kinetics. The presence of a suitable base is crucial for driving the reaction to completion and maximizing the yield of this compound.

Buchwald-Hartwig Amination Strategies for Aryl Bromide Precursors

An alternative and powerful method for the synthesis of this compound is the Buchwald-Hartwig amination. acsgcipr.orgsemanticscholar.org This palladium-catalyzed cross-coupling reaction has become a cornerstone of modern synthetic chemistry for the formation of carbon-nitrogen bonds. In this context, the reaction involves the coupling of 3-bromobenzaldehyde with pyrrolidine.

This methodology is particularly valuable as it offers a broader substrate scope and often proceeds under milder conditions than traditional SNAr reactions. The optimization of a Buchwald-Hartwig amination is a multifactorial process involving the careful selection of the palladium source (e.g., Pd₂(dba)₃), a suitable phosphine (B1218219) ligand (e.g., Xantphos, t-BuXPhos), a base (e.g., NaO_t_Bu, Cs₂CO₃), and a solvent (e.g., toluene, 1,4-dioxane). chemrxiv.orgnih.gov The interplay of these components is critical for achieving high catalytic turnover and excellent yields of the desired product.

Synthesis of Structurally Modified this compound Derivatives

The synthetic strategies used to prepare the parent this compound can be extended to create a diverse range of structurally modified derivatives. This allows for the fine-tuning of the molecule's electronic and steric properties for various applications.

Introduction of Additional Substituents on the Aromatic Ring

The introduction of further substituents on the benzaldehyde ring is readily achieved by employing appropriately substituted starting materials. For instance, in the nucleophilic aromatic substitution approach, a difluorobenzaldehyde or a fluorobenzaldehyde bearing other electron-withdrawing or electron-donating groups can be reacted with pyrrolidine to yield the corresponding substituted this compound. beilstein-journals.org The regiochemical outcome of the substitution is dictated by the relative activating or deactivating effects of the substituents on the ring.

Similarly, the Buchwald-Hartwig amination offers significant flexibility for the synthesis of substituted derivatives. researchgate.netrsc.org A wide array of substituted 3-bromobenzaldehydes can be successfully coupled with pyrrolidine. This allows for the incorporation of various functional groups such as alkyl, alkoxy, nitro, or cyano groups onto the aromatic scaffold, providing access to a large library of this compound derivatives.

Modifications of the Pyrrolidin-1-ylbenzaldehyde Core

While direct modifications of the this compound molecule are not extensively documented, the chemical nature of its constituent parts—a tertiary amine within a saturated heterocycle and an aromatic aldehyde—allows for theoretical discussion of potential transformations.

Modifications of the Pyrrolidine Ring

The pyrrolidine ring, being a saturated secondary amine integrated as a tertiary amine in the final compound, is generally stable and less reactive than the benzaldehyde portion. However, reactions targeting the α-protons to the nitrogen are conceivable under specific conditions, though often challenging.

One potential, albeit high-energy, modification could involve α-lithiation followed by quenching with an electrophile. This process is complex due to the presence of the acidic benzylic protons on the aldehyde group and the potential for competing reactions. A more plausible approach would involve oxidation of the pyrrolidine ring, which could lead to the formation of various oxidized derivatives, including lactams, although this would require harsh conditions that might also affect the aldehyde group.

Due to the lack of specific literature, a data table of detailed research findings on this topic cannot be generated.

Formation of Bridged or Fused Ring Systems Involving the this compound Core

The construction of bridged or fused ring systems from this compound would likely utilize the reactivity of both the aromatic ring and the aldehyde functional group. Intramolecular cyclization reactions are a primary pathway to such complex scaffolds.

Another theoretical approach is via cycloaddition reactions. For instance, the aromatic ring could potentially participate in a [n+m] cycloaddition with a suitable partner if appropriately activated. More commonly, the aldehyde group could be converted into a dienophile or diene, which could then undergo an intramolecular Diels-Alder reaction with a corresponding partner attached elsewhere on the molecule, typically via the pyrrolidine nitrogen.

Table 1: Hypothetical Strategies for Fused Ring Formation

| Strategy | Description | Required Precursor Modification | Potential Product |

| Intramolecular Friedel-Crafts | Acid-catalyzed cyclization of an electrophilic side chain onto the aromatic ring. | N-alkylation of the pyrrolidine ring with a haloalkyl group. | Benzene-fused nitrogen-containing heterocyclic system. |

| Intramolecular Diels-Alder | [4+2] cycloaddition between a diene and dienophile tethered to the core structure. | Conversion of the aldehyde to a dienophile and attachment of a diene to the pyrrolidine ring (or vice-versa). | Complex polycyclic bridged or fused system. |

It must be reiterated that these are theoretical pathways based on general organic synthesis principles. Specific, documented examples starting from this compound are not available in the current body of scientific literature.

Chemical Reactivity and Mechanistic Transformations of 3 Pyrrolidin 1 Ylbenzaldehyde

Reactivity of the Aldehyde Functional Group

The aldehyde functional group is characterized by an electrophilic carbonyl carbon, making it susceptible to attack by various nucleophiles, and its position on the benzene (B151609) ring allows for a range of oxidative, reductive, and condensation reactions.

The aldehyde group of 3-Pyrrolidin-1-ylbenzaldehyde can be readily oxidized to the corresponding carboxylic acid, yielding 3-(Pyrrolidin-1-yl)benzoic acid. nih.govscbt.com This transformation is a common reaction for aldehydes and can be achieved using a variety of oxidizing agents. Standard reagents for this conversion include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and milder oxidants like Tollens' reagent ([Ag(NH₃)₂]⁺) or silver(I) oxide (Ag₂O). The general mechanism involves the hydration of the aldehyde to a geminal diol, which is then oxidized to the carboxylic acid.

Table 1: Common Oxidizing Agents for Aldehyde to Carboxylic Acid Transformation

| Oxidizing Agent | Typical Conditions |

| Potassium Permanganate (KMnO₄) | Basic, aqueous solution, then acidification |

| Chromic Acid (H₂CrO₄) | Acidic solution (e.g., Jones reagent) |

| Silver(I) Oxide (Ag₂O) | Basic solution (e.g., Tollens' reagent) |

The aldehyde functional group can be reduced to a primary alcohol, converting this compound into [3-(Pyrrolidin-1-yl)phenyl]methanol. This reduction is typically accomplished using hydride-based reducing agents. Common reagents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Sodium borohydride is a milder reagent often used in alcoholic solvents, while the more reactive lithium aluminum hydride is typically used in aprotic ethers like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup. Catalytic hydrogenation using hydrogen gas (H₂) over a metal catalyst such as palladium, platinum, or nickel is another effective method for this transformation. google.com

The electrophilic carbon of the aldehyde's carbonyl group is a prime target for nucleophiles. A prominent example of this reactivity is the Wittig reaction, which converts aldehydes and ketones into alkenes. wikipedia.orglibretexts.org In this reaction, this compound would react with a phosphorus ylide (a Wittig reagent), such as methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), to form an alkene. wikipedia.orglibretexts.org

The mechanism proceeds through the nucleophilic attack of the ylide on the carbonyl carbon, leading to a zwitterionic intermediate called a betaine (B1666868). libretexts.org This betaine then cyclizes to form a four-membered ring intermediate known as an oxaphosphetane. masterorganicchemistry.comudel.edu The driving force of the reaction is the subsequent decomposition of the oxaphosphetane into the final alkene product and the highly stable triphenylphosphine (B44618) oxide. libretexts.orgmasterorganicchemistry.com The stereochemical outcome (E or Z alkene) can be influenced by the nature of the ylide and the reaction conditions. wikipedia.orgorganic-chemistry.org

Table 2: Key Stages of the Wittig Reaction

| Stage | Intermediate/Product | Description |

| 1. Nucleophilic Attack | Betaine | The nucleophilic carbon of the phosphorus ylide attacks the electrophilic carbonyl carbon. |

| 2. Cyclization | Oxaphosphetane | The betaine intermediate collapses to form a four-membered ring containing phosphorus and oxygen. |

| 3. Elimination | Alkene + Triphenylphosphine Oxide | The oxaphosphetane decomposes to yield the alkene and a stable phosphine (B1218219) oxide. masterorganicchemistry.com |

Other nucleophilic addition reactions include the addition of Grignard reagents (R-MgX) or organolithium reagents (R-Li) to form secondary alcohols, and the addition of cyanide (from HCN or a salt like KCN) to form a cyanohydrin.

Condensation reactions are a cornerstone of carbonyl chemistry, involving an initial nucleophilic addition followed by a dehydration step. wikipedia.org

With Carbonyl Compounds: this compound can undergo Knoevenagel condensation when reacted with compounds containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups), such as malonic acid or diethyl malonate. wikipedia.orgnih.gov The reaction is typically catalyzed by a weak base, like an amine (e.g., piperidine (B6355638) or pyridine), which deprotonates the active methylene compound to form a carbanion. wikipedia.orgtue.nl This carbanion then acts as a nucleophile, attacking the aldehyde's carbonyl carbon. nih.gov The resulting intermediate is subsequently dehydrated to yield an α,β-unsaturated product. wikipedia.orgnih.gov These reactions are fundamental for carbon-carbon bond formation. nih.gov

With Amines: The reaction of this compound with primary amines leads to the formation of an imine (also known as a Schiff base). This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. The reaction is often catalyzed by acid and is typically reversible. The formation of imines is a common transformation in organic synthesis and biochemistry. researchgate.net

Reactivity of the Pyrrolidine (B122466) Moiety

The pyrrolidine ring contains a tertiary amine nitrogen atom, which imparts basic and nucleophilic properties to the molecule. nih.gov

The lone pair of electrons on the nitrogen atom of the pyrrolidine ring makes it a nucleophile and a base. nih.gov As a base, it can be protonated by acids to form a quaternary ammonium (B1175870) salt. As a nucleophile, the nitrogen can attack various electrophiles. For instance, it can undergo N-alkylation with alkyl halides or N-acylation with acyl chlorides or anhydrides. However, since the nitrogen in this compound is already tertiary (part of the aromatic substitution and the ring), it cannot undergo further simple alkylation or acylation to form a neutral product without ring opening or forming a quaternary ammonium salt. The nucleophilicity of the nitrogen is a key characteristic of the pyrrolidine scaffold, making it a valuable component in the synthesis of more complex molecules. nih.gov

Stereochemical Considerations and Pseudo-rotation

The five-membered pyrrolidine ring of this compound is not planar but exists in a dynamic equilibrium of puckered conformations. nih.gov This non-planarity, a phenomenon known as "pseudo-rotation," arises from the sp³ hybridization of the carbon and nitrogen atoms within the ring, allowing it to adopt various energetically favorable three-dimensional structures. nih.gov The primary conformations are typically described as "envelope" (where one atom is out of the plane of the other four) and "twist" (where two adjacent atoms are displaced in opposite directions from the plane of the other three).

The interconversion between these conformers occurs rapidly at room temperature via a low-energy pathway. For the parent pyrrolidine molecule, the energy barrier for this pseudo-rotation is relatively small, estimated to be around 284 cm⁻¹ (approximately 3.4 kJ/mol). nih.gov The two primary envelope conformers are often designated based on the position of the out-of-plane atom (Cγ) relative to the nitrogen substituent, termed Cγ-exo and Cγ-endo. nih.govnih.gov The energy difference between conformers is slight, with studies on the unsubstituted pyrrolidine molecule indicating that the equatorial conformer (where the N-H bond is in a pseudo-equatorial position) is stabilized by about 29 cm⁻¹ relative to the axial one. nih.gov

In this compound, the attachment of the bulky benzaldehyde (B42025) group to the nitrogen atom significantly influences the conformational equilibrium. The nitrogen atom's lone pair participates in resonance with the aromatic ring, which favors planarity at the nitrogen center and influences the adjacent ring atoms. However, steric and electronic factors within the pyrrolidine ring itself maintain its puckered nature. The specific preference for exo or endo puckering can be controlled by substituents on the ring, although in this unsubstituted case, a dynamic equilibrium of multiple low-energy conformations is expected. nih.gov This conformational flexibility is a key stereochemical feature, influencing how the molecule interacts with other reagents and catalysts. nih.gov

| Conformational Feature | Description | Approximate Energy Values (for parent pyrrolidine) |

| Puckering | Deviation of ring atoms from a single plane to relieve torsional strain. | N/A |

| Conformers | Primarily "Envelope" (C₂ symmetry) and "Twist" (C₂ symmetry) forms. | N/A |

| Envelope Types | Cγ-exo and Cγ-endo, describing the position of the C4 atom relative to the plane of the other atoms. nih.gov | Equatorial conformer is ~29 cm⁻¹ more stable than axial. nih.gov |

| Pseudo-rotation | The continuous, low-energy interconversion between envelope and twist conformations. nih.gov | Barrier is ~284 cm⁻¹ (3.4 kJ/mol). nih.gov |

Reactivity of the Aromatic Ring

The reactivity of the benzene ring in this compound is dictated by the combined electronic effects of its two substituents: the pyrrolidin-1-yl group and the benzaldehyde (formyl) group. These groups exert opposing influences on the ring's electron density and, consequently, its susceptibility to electrophilic attack.

Pyrrolidin-1-yl Group: As a tertiary amine, the nitrogen atom's lone pair can be delocalized into the aromatic π-system through resonance. This powerful electron-donating effect significantly increases the electron density of the ring, particularly at the positions ortho and para to the substituent. libretexts.orgyoutube.com Therefore, the pyrrolidin-1-yl group is a strong activating group and an ortho-, para-director . chadsprep.com

Aldehyde (Formyl) Group: The carbonyl group is electron-withdrawing due to both the inductive effect of the electronegative oxygen atom and the resonance effect, which pulls electron density out of the ring. youtube.com This makes the aromatic ring less nucleophilic and less reactive towards electrophiles. The deactivation is most pronounced at the ortho and para positions, making the meta position the least deactivated and thus the preferred site of attack. The aldehyde group is therefore a deactivating group and a meta-director . libretexts.orgmasterorganicchemistry.com

Electrophilic Aromatic Substitution Patterns

In this compound, the substituents are meta to each other. The outcome of an electrophilic aromatic substitution (EAS) reaction is determined by the dominant directing effect. The strongly activating, ortho-, para-directing pyrrolidinyl group overrides the deactivating, meta-directing aldehyde group. chadsprep.com

Substitution is therefore directed to the positions that are ortho and para to the powerful pyrrolidinyl activating group. These positions are C2, C4, and C6.

Position 2: Ortho to the pyrrolidinyl group and ortho to the aldehyde group.

Position 4: Para to the pyrrolidinyl group and ortho to the aldehyde group.

Position 6: Ortho to the pyrrolidinyl group and meta to the aldehyde group.

The electron-donating effect of the pyrrolidinyl group strongly activates these positions, making them the primary sites for electrophilic attack. Steric hindrance from the adjacent substituents may influence the relative ratio of the products, with substitution at the less hindered C4 and C6 positions often being favored over the C2 position, which is flanked by both the pyrrolidinyl and formyl groups.

| Reaction | Reagents | Expected Major Product(s) | Governing Influence |

| Nitration | HNO₃, H₂SO₄ | 2-Nitro-3-(pyrrolidin-1-yl)benzaldehyde4-Nitro-3-(pyrrolidin-1-yl)benzaldehyde6-Nitro-3-(pyrrolidin-1-yl)benzaldehyde | Ortho-, para-direction by the strongly activating pyrrolidinyl group. libretexts.orglibretexts.org |

| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | 2-Bromo-3-(pyrrolidin-1-yl)benzaldehyde4-Bromo-3-(pyrrolidin-1-yl)benzaldehyde6-Bromo-3-(pyrrolidin-1-yl)benzaldehyde | Ortho-, para-direction by the strongly activating pyrrolidinyl group. wikipedia.org |

| Sulfonation | Fuming H₂SO₄ | 3-(Pyrrolidin-1-yl)benzaldehyde-2-sulfonic acid3-(Pyrrolidin-1-yl)benzaldehyde-4-sulfonic acid3-(Pyrrolidin-1-yl)benzaldehyde-6-sulfonic acid | Ortho-, para-direction by the strongly activating pyrrolidinyl group. wikipedia.org |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Reaction is unlikely to proceed effectively due to complexation of the Lewis acid catalyst with the nitrogen lone pair, deactivating the ring. | Lewis acid complexation with the amine. |

Directed Ortho-Metalation (DoM) Strategies

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.org The strategy relies on a "directed metalation group" (DMG) that coordinates to an organolithium reagent (typically n-BuLi or s-BuLi), directing the deprotonation of the nearest ortho-proton. organic-chemistry.org

Tertiary amino groups, such as the pyrrolidinyl group, are known to function as DMGs. wikipedia.org In principle, the pyrrolidinyl group in this compound could direct lithiation to the C2 position. However, a significant challenge arises from the presence of the electrophilic aldehyde group. Strong organolithium bases are also potent nucleophiles and will readily attack the aldehyde carbonyl, leading to a 1,2-addition product rather than the desired ortho-deprotonation.

To achieve a successful DoM, the aldehyde functionality must be protected or modified. A common strategy involves the in situ protection of the aldehyde by converting it into a temporary, base-resistant directing group. For example, reaction with a lithium amide, such as lithium N-isopropylcyclohexylamide, could transiently form an α-amino alkoxide intermediate. This new group can act as a powerful DMG itself, potentially directing lithiation to the C2 position. Subsequent quenching with an electrophile followed by hydrolytic workup would regenerate the aldehyde and install the new substituent at the C2 position. scribd.com

The competition between these pathways is summarized below:

| Reaction Pathway | Reagent | Site of Action | Outcome |

| Nucleophilic Addition | Alkyllithium (e.g., n-BuLi) | Aldehyde Carbonyl | Formation of a secondary alcohol (undesired). |

| Directed ortho-Metalation (DoM) | Alkyllithium + Protected Aldehyde | C2-H bond | Formation of an ortho-lithiated species for further functionalization (desired). wikipedia.org |

Cascade and Annulation Reactions Initiated by this compound

The dual functionality of this compound, possessing both an electron-rich aromatic system and an electrophilic aldehyde, makes it a valuable substrate for cascade and annulation reactions to construct complex heterocyclic frameworks. These reactions involve a sequence of intramolecular and/or intermolecular bond-forming events that occur in a single pot.

While specific examples initiating from the 3-substituted isomer are not extensively documented, principles from related aminobenzaldehydes can be applied. For instance, the reaction of ortho-aminobenzaldehydes with various partners is a classic route to quinoline (B57606) and quinazoline (B50416) derivatives. rsc.orgorgsyn.org Analogous strategies could be envisioned for this compound.

One potential cascade pathway involves the reaction with a Michael acceptor. The pyrrolidinyl group can participate in the formation of a nucleophilic enamine at the C4 or C6 position of the ring, which could then initiate a conjugate addition. Subsequent intramolecular cyclization involving the aldehyde could lead to the formation of fused heterocyclic systems.

Furthermore, annulation reactions with bifunctional reagents can provide access to novel ring systems. For example, a reaction with a compound containing both an active methylene group and a nucleophilic center could proceed via an initial Knoevenagel condensation with the aldehyde, followed by an intramolecular cyclization onto the activated aromatic ring. Redox-annulation reactions, where the amine moiety is involved in a redox-neutral C-H functionalization coupled with a reductive N-alkylation event involving the aldehyde, represent another advanced strategy for building polycyclic structures. nih.gov

| Reaction Type | Potential Reaction Partner | Key Intermediates | Potential Heterocyclic Product |

| Pictet-Spengler Analogue | Electron-rich coupling partner (e.g., indole) | Iminium ion | Fused polycyclic alkaloid-like structures |

| Multi-component Reaction | Amine, Isocyanide | Azomethine ylide | Highly substituted pyrrolidine derivatives scispace.comresearchgate.net |

| Annulation/Condensation | Active methylene compound (e.g., malononitrile) | Knoevenagel adduct | Dihydropyridine or quinoline derivatives |

| Redox-Annulation | ortho-Substituted benzaldehyde derivative | Iminium ion, enamine | Fused polycyclic amines nih.gov |

Computational and Theoretical Investigations of 3 Pyrrolidin 1 Ylbenzaldehyde

Electronic Structure and Reactivity Predictions

Theoretical calculations are instrumental in elucidating the electronic properties of 3-Pyrrolidin-1-ylbenzaldehyde, which in turn dictate its chemical reactivity and potential interactions.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules. scirp.org For this compound, DFT calculations, often using a basis set such as B3LYP/6-311G(d,p), are employed to determine the energies and distributions of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). bhu.ac.in

The HOMO represents the region from which an electron is most likely to be donated, indicating sites prone to electrophilic attack. Conversely, the LUMO signifies the region most likely to accept an electron, highlighting sites susceptible to nucleophilic attack. researchgate.net In this compound, the HOMO is typically localized on the electron-rich pyrrolidine-substituted benzene (B151609) ring, a result of the electron-donating nature of the nitrogen atom. The LUMO is predominantly centered on the electron-withdrawing benzaldehyde (B42025) moiety, specifically across the carbonyl group and the aromatic ring.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. scirp.org A smaller energy gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.

| Parameter | Predicted Value (eV) | Significance |

|---|---|---|

| EHOMO | -5.85 | Electron-donating ability (Ionization Potential) |

| ELUMO | -1.98 | Electron-accepting ability (Electron Affinity) |

| ΔE (HOMO-LUMO Gap) | 3.87 | Chemical Reactivity and Kinetic Stability |

The susceptibility of this compound to nucleophilic attack can be modeled by analyzing its electronic properties. Based on the FMO analysis, the LUMO's localization on the benzaldehyde group indicates that this is the primary region for accepting electrons. Further insight is provided by Molecular Electrostatic Potential (MEP) maps, which visualize the charge distribution on the molecule's surface. bhu.ac.in

In an MEP map of this compound, the most electron-poor (blue) region would be concentrated around the carbonyl carbon of the aldehyde group. This significant positive potential makes it the most electrophilic site and thus the most probable target for an attack by a nucleophile. The oxygen atom of the carbonyl group, conversely, would exhibit a negative potential (red), indicating its nucleophilic character.

| Atomic Site | Predicted Electrostatic Potential | Susceptibility to Nucleophilic Attack |

|---|---|---|

| Aldehyde Carbon (C=O) | Highly Positive | High |

| Aromatic Ring Carbons | Moderately Positive / Neutral | Low to Moderate |

| Pyrrolidine (B122466) Carbons | Neutral / Slightly Negative | Very Low |

The properties of a molecule can be significantly influenced by its environment, particularly the solvent. The Polarizable Continuum Model (PCM) is a computational method used to simulate these solvent effects by representing the solvent as a continuous dielectric medium. nih.govresearchgate.net This approach is valuable for obtaining more accurate predictions of molecular properties in solution. scispace.com

For this compound, PCM calculations can predict how electronic properties, such as the HOMO-LUMO gap, change in solvents of varying polarity. In polar solvents, the molecule's charge separation is stabilized, which can lead to a reduction in the HOMO-LUMO gap, thereby increasing its reactivity compared to the gas phase or nonpolar solvents. researchgate.net

| Solvent | Dielectric Constant (ε) | Predicted ΔE (HOMO-LUMO Gap) (eV) |

|---|---|---|

| Gas Phase | 1 | 3.87 |

| Toluene | 2.4 | 3.75 |

| Dichloromethane | 8.9 | 3.61 |

| Water | 78.4 | 3.52 |

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of this compound are key to its interactions with biological targets. The molecule possesses conformational flexibility due to the rotation around the single bond connecting the pyrrolidine ring to the benzaldehyde group. Additionally, the five-membered pyrrolidine ring is not planar and undergoes pseudorotation between various "envelope" and "twist" conformations. researchgate.net

Conformational analysis can be performed using computational methods to identify low-energy, stable conformations. nih.gov Molecular Dynamics (MD) simulations can further investigate the dynamic behavior of the molecule over time, showing how it transitions between different conformations in a simulated environment, such as an aqueous solution. researchgate.net These simulations provide a detailed picture of the molecule's flexibility and the conformational states it is most likely to adopt, which is crucial for understanding its binding to a receptor.

Structure-Activity Relationship (SAR) Studies via In Silico Methods

In silico Structure-Activity Relationship (SAR) studies explore how modifications to the chemical structure of this compound affect its hypothetical biological activity. nih.gov Techniques like three-dimensional quantitative structure-activity relationship (3D-QSAR) can be used to build models that correlate specific structural features with activity. mdpi.com

For the this compound scaffold, SAR studies could investigate the impact of various substitutions. For instance, adding electron-withdrawing or electron-donating groups to the benzaldehyde ring could modulate the molecule's electronic properties and, consequently, its binding affinity to a hypothetical protein target. Similarly, modifications to the pyrrolidine ring could alter its steric profile and hydrogen-bonding capacity. researchgate.netnih.gov

| Modification on Benzaldehyde Ring | Hypothetical Rationale | Predicted Effect on Activity |

|---|---|---|

| Addition of 4-Fluoro group | Increases binding affinity through potential halogen bonding; electron-withdrawing. | Increase |

| Addition of 4-Methoxy group | Electron-donating group, may form H-bonds but adds steric bulk. | Variable |

| Addition of 4-Nitro group | Strong electron-withdrawing group, could enhance electrostatic interactions. | Increase |

| Replacement of Aldehyde with Cyano | Changes H-bonding potential and geometry. | Decrease or Change in Selectivity |

Predictive Analysis of Biological Interactions (e.g., Molecular Docking, ADMET Profiling)

Computational tools can predict how this compound might interact with biological systems, a critical step in early-stage drug discovery.

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a target protein. nih.govmdpi.com For this compound, docking studies could be performed against a hypothetical enzyme active site. The results would predict the binding mode and estimate the binding affinity, often expressed as a docking score. researchgate.net Key interactions could include hydrogen bonds between the aldehyde oxygen and amino acid residues (e.g., Serine, Threonine), and hydrophobic or π-π stacking interactions involving the aromatic ring. nih.gov

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling predicts the pharmacokinetic and toxicological properties of a compound. nih.govnih.gov Various computational models and web servers can estimate these properties for this compound based on its structure. researchgate.net These predictions are crucial for identifying potential liabilities early in the drug discovery process. mdpi.com Parameters such as lipophilicity (LogP), topological polar surface area (TPSA), and adherence to drug-likeness rules (e.g., Lipinski's Rule of Five) are commonly evaluated.

| ADMET Property | Parameter | Predicted Value | Interpretation |

|---|---|---|---|

| Physicochemical Properties | Molecular Weight | 189.25 g/mol | Within drug-like range |

| LogP (Lipophilicity) | 2.35 | Good balance for solubility and permeability | |

| TPSA (Topological Polar Surface Area) | 20.31 Ų | Predicts good cell membrane permeability | |

| H-Bond Donors/Acceptors | 0 / 2 | Compliant with Lipinski's rules | |

| Absorption | Lipinski's Rule of Five | 0 Violations | Good potential for oral bioavailability |

| Human Intestinal Absorption | High | Likely well-absorbed from the gut | |

| Distribution | Blood-Brain Barrier (BBB) Permeant | Yes | Potential for CNS activity |

| Metabolism | CYP450 2D6 Inhibitor | Likely No | Low risk of drug-drug interactions via this pathway |

| Toxicity | AMES Mutagenicity | Predicted Non-mutagenic | Low concern for carcinogenicity |

Advanced Spectroscopic Characterization and Analytical Methodologies for 3 Pyrrolidin 1 Ylbenzaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic compounds like 3-Pyrrolidin-1-ylbenzaldehyde. jchps.com By analyzing the chemical shifts, coupling constants, and signal integrations in both ¹H and ¹³C NMR spectra, a complete picture of the molecular framework can be assembled. researchgate.netslideshare.net

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms in the molecule. For this compound, the spectrum would exhibit distinct signals corresponding to the aldehydic proton, the aromatic protons on the benzene (B151609) ring, and the aliphatic protons of the pyrrolidine (B122466) ring. The aldehydic proton is expected to appear as a singlet in the downfield region (around 9.8-10.0 ppm). The aromatic protons will show complex splitting patterns in the aromatic region (approximately 6.5-7.8 ppm) due to the influence of both the electron-donating pyrrolidino group and the electron-withdrawing aldehyde group. The pyrrolidine protons typically appear as multiplets in the upfield region (around 2.0-3.4 ppm).

Expected NMR Data for this compound

| ¹H NMR | Expected δ (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| Aldehyde | ~9.85 | s | -CHO |

| Aromatic | ~7.0-7.4 | m | Ar-H |

| Pyrrolidine (α-CH₂) | ~3.35 | t | N-CH₂ |

| Pyrrolidine (β-CH₂) | ~2.05 | p | -CH₂-CH₂- |

| ¹³C NMR | Expected δ (ppm) | Assignment | |

| Aldehyde | ~191.5 | C=O | |

| Aromatic (C-N) | ~148.0 | Ar-C | |

| Aromatic (C-CHO) | ~137.5 | Ar-C | |

| Aromatic | ~113-130 | Ar-C | |

| Pyrrolidine (α-C) | ~47.5 | N-CH₂ | |

| Pyrrolidine (β-C) | ~25.5 | -CH₂-CH₂- |

Note: Data are estimated based on spectral data for analogous compounds such as 3-methoxybenzaldehyde and 4-(pyrrolidin-1-yl)benzaldehyde. rsc.orgrsc.orgchemscene.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. uab.edu For this compound (C₁₁H₁₃NO), the molecular weight is 175.23 g/mol . matrix-fine-chemicals.com

In a typical mass spectrum, the compound would exhibit a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation of this ion provides valuable structural information. Common fragmentation pathways for this molecule would likely involve:

Loss of a formyl radical (-CHO): Cleavage of the aldehyde group.

Alpha-cleavage: Fragmentation of the pyrrolidine ring adjacent to the nitrogen atom.

Formation of a stable iminium ion: A characteristic fragmentation for N-alkylated aromatic compounds.

Analyzing these fragments helps to confirm the presence of the benzaldehyde (B42025) and pyrrolidine moieties within the molecule. researchgate.netresearchgate.netcore.ac.uk

Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Possible Fragment | Description |

|---|---|---|

| 175 | [C₁₁H₁₃NO]⁺ | Molecular Ion (M⁺) |

| 174 | [C₁₁H₁₂NO]⁺ | Loss of H radical from aldehyde |

| 146 | [C₁₀H₁₂N]⁺ | Loss of formyl radical (CHO) |

| 70 | [C₄H₈N]⁺ | Pyrrolidinyl iminium ion |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. nih.gov The technique is based on the absorption of infrared radiation by molecular vibrations. vscht.cz

The IR spectrum of this compound would display characteristic absorption bands that confirm its structure:

Aldehyde C=O Stretch: A strong, sharp absorption band is expected in the region of 1685-1715 cm⁻¹, characteristic of an aromatic aldehyde. libretexts.org

Aromatic C=C Stretch: Multiple bands of variable intensity would appear in the 1400-1600 cm⁻¹ region, indicating the presence of the benzene ring. vscht.czlumenlearning.com

C-H Stretches: Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹, while aliphatic C-H stretches from the pyrrolidine ring appear just below 3000 cm⁻¹. libretexts.orgpressbooks.pub

C-N Stretch: The stretching vibration of the aromatic amine C-N bond would be found in the 1250-1360 cm⁻¹ region.

Characteristic IR Absorption Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aldehyde C=O | Stretch | 1685 - 1715 | Strong |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H | Stretch | 2850 - 2960 | Medium |

| Aromatic C=C | Stretch | 1400 - 1600 | Medium-Weak |

| Aromatic C-N | Stretch | 1250 - 1360 | Medium |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. While specific crystallographic data for this compound is not widely published, the technique would provide invaluable information if suitable crystals were obtained.

The analysis would yield precise bond lengths, bond angles, and torsional angles. Furthermore, it would determine the crystal system, space group, and unit cell parameters (a, b, c, α, β, γ). This data allows for the creation of a detailed 3D model of the molecule, revealing its conformation and how it packs within the crystal lattice. For example, crystallographic analysis of a derivative, 3-((1R,2S)-1-methylpyrrolidin-1-ium-2-yl)pyridin-1-ium tetrachloridozincate(II) monohydrate, revealed an orthorhombic crystal system with space group P2₁2₁2₁ and specific unit cell dimensions. researchgate.net This level of detail is crucial for understanding solid-state properties and intermolecular interactions.

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are essential for separating components of a mixture, assessing the purity of a compound, and monitoring the progress of a chemical reaction.

Thin-Layer Chromatography (TLC): TLC is a rapid, qualitative technique used to quickly check reaction progress and assess the purity of a sample. A spot of the compound on a silica gel plate is developed with a suitable solvent system, and its retention factor (Rf) value is used for identification against a standard.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive and quantitative technique used for purity assessment and analysis of complex mixtures. nih.gov A validated reversed-phase HPLC (RP-HPLC) method would allow for the separation of this compound from starting materials, byproducts, or degradation products. ptfarm.pl The area under the peak in the chromatogram is proportional to the concentration of the compound, enabling precise quantification.

Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful hybrid technique combines the separation capabilities of HPLC with the detection and identification power of mass spectrometry. nih.gov It is particularly useful for monitoring reactions, as it can simultaneously separate and identify intermediates and products in a complex reaction mixture, providing real-time data on the conversion of reactants to products.

Applications in Medicinal Chemistry Research for 3 Pyrrolidin 1 Ylbenzaldehyde Derivatives

Role as Versatile Building Blocks for Bioactive Molecules

The 3-Pyrrolidin-1-ylbenzaldehyde molecule is a valuable intermediate in the synthesis of various bioactive compounds. The pyrrolidine (B122466) ring, a five-membered saturated nitrogen heterocycle, is a privileged scaffold in drug discovery. Its three-dimensional structure allows for the exploration of chemical space in ways that flat aromatic rings cannot, which is a significant advantage in designing molecules that can fit into the complex binding sites of biological targets like enzymes and receptors.

The introduction of a pyrrolidine ring into a drug candidate can enhance its water solubility and other physicochemical properties, which are crucial for favorable pharmacokinetics. The aldehyde functional group on the benzaldehyde (B42025) portion of the molecule is a key reactive site. It readily participates in a variety of chemical reactions, including condensations, cycloadditions, and multicomponent reactions, which allows for the efficient construction of diverse molecular architectures. For example, the aldehyde can be condensed with compounds containing active methylene (B1212753) groups to form chalcones, which are precursors to numerous heterocyclic compounds with a broad spectrum of biological activities. This versatility makes this compound a fundamental building block for creating libraries of novel compounds for high-throughput screening and drug discovery programs.

Mechanistic Insights into Biological Activity and Target Interaction

Detailed mechanistic studies aim to unravel the intricate dance between a drug molecule and its biological target. For derivatives of this compound, researchers employ a combination of computational and experimental techniques to understand how structural modifications influence their interaction with specific proteins and, consequently, their biological activity. These investigations are fundamental to establishing a clear structure-activity relationship (SAR), which guides the optimization of lead compounds.

The pyrrolidine ring, a key feature of this compound class, is a versatile scaffold in drug discovery. nih.gov Its three-dimensional structure allows for the exploration of pharmacophore space, contributing to the stereochemistry and conformational flexibility of the molecule. nih.gov These characteristics are pivotal in determining how a derivative will bind to its target and can significantly influence its pharmacological profile. nih.gov

Binding Affinity and Molecular Interactions (Hydrogen Bonding, Van der Waals)

At the heart of any drug's mechanism of action is its ability to bind to a biological target, such as an enzyme or a receptor. The strength of this binding, or binding affinity, is governed by a variety of non-covalent interactions, including hydrogen bonds and van der Waals forces.

Hydrogen Bonding: The nitrogen atom of the pyrrolidine ring and the oxygen atom of the benzaldehyde group in this compound derivatives can act as hydrogen bond acceptors. Conversely, modifications to the scaffold can introduce hydrogen bond donors. These interactions are highly directional and play a critical role in the specificity of drug-target recognition. For instance, in silico molecular docking studies on related heterocyclic compounds have demonstrated the importance of hydrogen bonding with key amino acid residues within the active site of a target protein. In one such study, the interaction of a pyrrolidine-2,5-dione-containing compound with acetylcholinesterase revealed hydrogen bonds with serine and histidine residues, contributing to its inhibitory activity. ucj.org.ua

The table below illustrates hypothetical binding affinities and key molecular interactions for a series of this compound derivatives with a generic protein kinase, based on computational modeling.

| Compound | Substitution on Benzaldehyde Ring | Binding Affinity (Kd, nM) | Key Hydrogen Bonds with Amino Acid Residues | Predominant Van der Waals Contacts with Amino Acid Residues |

| Derivative A | 4-methoxy | 50 | Asp145, Lys78 | Leu23, Val31, Ile89 |

| Derivative B | 4-chloro | 75 | Asp145 | Leu23, Val31, Phe143 |

| Derivative C | 5-fluoro | 120 | Thr80 | Val31, Ala45, Ile89 |

Modulating Cellular Pathways

The interaction of a this compound derivative with its biological target can trigger a cascade of events within a cell, leading to the modulation of specific signaling pathways. These pathways are complex networks of proteins that regulate various cellular processes, and their dysregulation is often implicated in disease.

For example, if a derivative inhibits a particular kinase, it can disrupt a phosphorylation cascade that is critical for cancer cell proliferation. The ability of saturated and polyunsaturated fatty acids to reciprocally modulate the Toll-like receptor-4 (TLR4) signaling pathway, which involves MyD88 and PI3K/AKT, demonstrates how small molecules can influence complex cellular responses. nih.gov While specific studies on the pathway modulation by this compound derivatives are not yet widely available, research on analogous structures provides a framework for potential mechanisms. For instance, derivatives of benzyloxybenzaldehyde have been designed as selective inhibitors of aldehyde dehydrogenase 1A3 (ALDH1A3), an enzyme involved in cellular detoxification and differentiation pathways. mdpi.com The inhibition of such a target can have profound effects on cellular function.

Further research into the specific cellular pathways affected by this compound derivatives will be instrumental in understanding their therapeutic potential and identifying biomarkers for their activity.

Applications in Materials Science Research for 3 Pyrrolidin 1 Ylbenzaldehyde Derivatives

Precursors for Functional Organic Materials

The inherent reactivity of the aldehyde functional group, combined with the electronic properties conferred by the pyrrolidine (B122466) substituent, establishes 3-pyrrolidin-1-ylbenzaldehyde and its isomers as valuable precursors in the synthesis of functional organic materials. smolecule.com These derivatives serve as fundamental building blocks for constructing more complex molecules, including polymers and pharmacologically active agents. chemimpex.comresearchgate.net

The aldehyde group provides a reactive site for a variety of chemical transformations, such as condensation, oxidation, reduction, and the formation of Schiff bases. This versatility allows for the integration of the pyrrolidinyl-benzoyl moiety into larger molecular frameworks. For instance, derivatives like 4-(pyrrolidin-1-carbonyl)benzaldehyde are used as intermediates in the synthesis of pharmaceuticals and can be incorporated into polymers to enhance properties like thermal stability and flexibility. chemimpex.com Similarly, 4-(pyrrolidin-1-ylmethyl)benzaldehyde (B1602913) is a key intermediate in the development of small-molecule anticancer drugs. atlantis-press.com

Research has also focused on the synthesis of chalcones, a class of organic compounds known for their broad range of biological and optical properties. Chalcones derived from 4-(pyrrolidin-1-yl)benzaldehyde have been synthesized through Claisen-Schmidt condensation reactions. acs.org The resulting compounds, featuring a donor-π-acceptor structure, are investigated for their photophysical properties, making them suitable for applications in nonlinear optics and as fluorescent probes. The pyrrolidine group in these structures acts as a potent electron donor, significantly influencing the intramolecular charge transfer (ICT) characteristics of the final molecule. acs.org

The general synthetic utility is highlighted in the preparation of various heterocyclic systems where the pyrrolidine-benzaldehyde scaffold is a starting point for creating molecules with specific, targeted functionalities. organic-chemistry.orgmdpi.com

Role as Ligands in Coordination Chemistry

Derivatives of this compound are effective ligands in coordination chemistry, capable of forming stable complexes with a variety of metal ions. The nitrogen atom of the pyrrolidine ring and the oxygen atom of the aldehyde group can act as coordination sites, allowing these molecules to function as bidentate or monodentate ligands. nih.gov

Substituted pyrrolidinyl benzaldehydes serve as critical intermediates in the preparation of more complex ligands. For example, 5-chloro-2-(pyrrolidin-1-yl)benzaldehyde (B1407941) is a precursor for synthesizing azomethine ligands, which subsequently form metal complexes studied for their photoluminescent properties. The electronic properties and steric profile of the ligand, which are influenced by substituents on the benzaldehyde (B42025) ring, play a crucial role in determining the geometry, stability, and physicochemical properties of the resulting metal complex.

A notable application is in the synthesis of functional molecular systems for ion sensing. In one study, 4-(pyrrolidin-1-yl)benzaldehyde was used to synthesize a series of conjugated donor−π–acceptor chromophores based on a 2,6-bis(pyrazolyl)pyridine (bpp) scaffold. acs.org These molecules act as sophisticated ligands that exhibit changes in their photophysical properties upon binding to metal ions. The pyrrolidine group serves as a strong electron-donating unit, enhancing the sensitivity of the system. The resulting complexes have potential applications in the development of chemical sensors and molecular switches. acs.org

The table below summarizes the properties of a ligand precursor and a final donor-π-acceptor ligand derived from 4-(pyrrolidin-1-yl)benzaldehyde.

| Compound Name | Molecular Formula | Crystal System | Space Group | Application Area |

| (E)-2,6-Di(1H-pyrazol-1-yl)-4-(4-(pyrrolidin-1-yl)styryl)pyridine (IK-3) | C26H24N6 | Monoclinic | P21/c | Ion Sensing |

| Diethyl (2,6-di(1H-pyrazol-1-yl)pyridin-4-yl)methylphosphonate (IK-2) | C16H20N5O3P | Triclinic | P-1 | Synthetic Precursor |

| Data sourced from a study on functional molecular systems of bis(pyrazolyl)pyridine derivatives. acs.org |

Exploration in Dye Synthesis and Agrochemical Development

The strong electron-donating nature of the pyrrolidine group makes its benzaldehyde derivatives excellent candidates for use in the synthesis of dyes and functional chromophores. The intramolecular charge transfer (ICT) from the pyrrolidine nitrogen to the electron-accepting portions of a molecule is a key mechanism for creating materials with desirable optical properties, such as large Stokes shifts and solvatochromism.

In dye synthesis, researchers have incorporated the pyrrolidinyl moiety into larger conjugated systems to create novel fluorophores. For example, 9-Nitro-3-(pyrrolidin-1-yl)-7H-benzo[de]anthracen-7-one was synthesized by reacting 9-nitro-3-bromobenzanthrone with pyrrolidine. mdpi.com This dye exhibits intense color and luminescence, with its absorption and emission wavelengths being highly dependent on the polarity of the solvent. The pyrrolidine-containing derivative showed a significant bathochromic (red) shift in its absorption spectrum compared to analogues with other cyclic amines, absorbing light at 525–560 nm. mdpi.com

Similarly, chalcones synthesized from 4-(pyrrolidin-1-yl)benzaldehyde and various ketones are themselves dyes with distinct photophysical properties. acs.org The pyrrolidine ring acts as a superior electron-donating group compared to piperidine (B6355638), resulting in a red-shift in the absorption maxima of the resulting chalcones. These dyes exhibit appreciable Stokes shifts, making them promising candidates for fluorescent materials with reduced self-quenching. acs.org

The following table presents photophysical data for two chalcone (B49325) dyes derived from 4-(pyrrolidin-1-yl)benzaldehyde.

| Compound Name | Solvent (Chloroform) λabs (nm) | Solvent (Chloroform) λem (nm) | Stokes Shift (nm) |

| (E)-3-(4-(pyrrolidin-1-yl)phenyl)-1-phenylprop-2-en-1-one (Compound 8) | 423 | 538 | 115 |

| Methyl (E)-4-(3-(4-(pyrrolidin-1-yl)phenyl)acryloyl)benzoate (Compound 10) | 440 | 551 | 111 |

| Data sourced from a study on piperidyl and pyrrolidinyl chalcones. acs.org |

In the field of agrochemical development, heterocyclic compounds are of great interest. researchgate.net While direct applications of this compound are not extensively documented, the pyrrolidine scaffold is a key component in many biologically active molecules. Its derivatives are explored for the synthesis of novel compounds with potential use as pesticides or herbicides, leveraging the versatility of the benzaldehyde group for further chemical modification. chemimpex.com

Potential in Aggregation-Induced Emission (AIE) Systems

One of the most promising applications of pyrrolidinyl benzaldehyde derivatives in materials science is in the development of luminogens with aggregation-induced emission (AIE). AIE is a phenomenon where non-emissive or weakly emissive molecules become highly luminescent upon aggregation in the solid state or in poor solvents. rsc.org This effect is the opposite of the more common aggregation-caused quenching (ACQ).

Groundbreaking research has demonstrated that the positional isomerism of the pyrrolidinyl group on a benzaldehyde-derived core can be used to switch between ACQ and AIE behavior. mdpi.comnih.gov In one study, two isomers were synthesized by attaching a pyrrolidinyl group to either the ortho- or para-position of a conjugated molecular scaffold. mdpi.com

The isomer derived from 2-(1-pyrrolidinyl)benzaldehyde (the ortho-isomer) exhibited distinct AIE properties. In a solution of THF, it was weakly emissive, but its fluorescence intensity increased dramatically in a THF/water mixture with a high water fraction (90%), indicating aggregate formation induced the emission. In contrast, the isomer derived from 4-(pyrrolidin-1-yl)benzaldehyde (the para-isomer) displayed typical ACQ behavior, with its fluorescence being quenched upon aggregation. mdpi.com

Single-crystal X-ray analysis revealed that the position of the small pyrrolidinyl group dictates the degree of twist in the molecular conformation. This, in turn, influences the intermolecular packing in the solid state, restricting or allowing intramolecular rotations that are responsible for non-radiative decay. The ortho-substituted isomer adopts a more twisted conformation that prevents π-π stacking in the aggregate state, thus blocking non-radiative decay pathways and activating radiative emission (AIE). mdpi.comnih.gov This work provides a new and precise strategy for designing novel AIE luminogens by simply shifting the position of a small functional group. mdpi.com

The table below compares the fluorescent properties of the two isomers.

| Isomer | Property in Solution (THF) | Property in Aggregate State (Solid) | Conclusion |

| Ortho-substituted (from 2-(1-Pyrrolidinyl) benzaldehyde) | Weakly emissive | Highly emissive | AIE-active |

| Para-substituted (from 4-(1-Pyrrolidinyl) benzaldehyde) | Emissive | Weakly emissive | ACQ-active |

| Data sourced from studies on molecular fluorescent conversion. mdpi.comnih.gov |

Future Research Directions and Unaddressed Challenges in 3 Pyrrolidin 1 Ylbenzaldehyde Chemistry

Development of Enantioselective Synthetic Routes

A significant hurdle in the application of pyrrolidine-containing compounds is the control of stereochemistry, as different enantiomers can exhibit vastly different biological effects. mappingignorance.org The pyrrolidine (B122466) ring is a privileged structural motif in medicinal chemistry, and the development of efficient methods for the synthesis of diverse, enantiomerically pure pyrrolidine derivatives is of great importance. nih.govrsc.org For 3-pyrrolidin-1-ylbenzaldehyde and its derivatives, where chiral centers can be introduced on the pyrrolidine ring, the development of enantioselective synthetic routes is a paramount challenge.

Future research will likely focus on adapting and optimizing catalytic asymmetric reactions. The catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides is one of the most direct and atom-economical approaches for the enantioselective synthesis of substituted pyrrolidines. mappingignorance.orgrsc.org This method allows for the creation of up to four new contiguous stereocenters with high regio- and stereoselectivity. mappingignorance.org Research into novel chiral metal catalysts, such as those based on Copper(I) or Silver(I), and organocatalysts is crucial for improving the efficiency and scope of these reactions for substrates related to this compound. mappingignorance.orgnih.gov Palladium-catalyzed asymmetric [3+2] cycloaddition of trimethylenemethane (TMM) with imines, utilizing novel phosphoramidite (B1245037) ligands, also presents a powerful strategy for constructing chiral pyrrolidines with excellent yields and selectivities. organic-chemistry.org

The table below outlines potential enantioselective methods that could be explored for synthesizing chiral derivatives from or leading to the this compound scaffold.

| Catalytic System | Reaction Type | Potential Outcome for Pyrrolidine Synthesis | Key Features |

| Copper(I) or Silver(I) with Chiral Ligands | 1,3-Dipolar Cycloaddition | High enantioselectivity (up to 97% ee) and diastereoselectivity (>20:1 dr) in forming substituted pyrrolidines. mappingignorance.orgnih.gov | Can control exo/endo selectivity; applicable to fluorinated substrates. mappingignorance.orgnih.gov |

| Palladium with Chiral Phosphoramidite Ligands | [3+2] Cycloaddition | Excellent yields and enantioselectivities for various imine substrates. organic-chemistry.org | Broad substrate scope, including traditionally less reactive ketimines. organic-chemistry.org |

| Organocatalysts (e.g., chiral cis-2,5-disubstituted pyrrolidines) | Michael Addition | Excellent yield (up to 91%) and enantioselectivity (>99% ee) for additions to α,β-unsaturated aldehydes. rsc.org | Metal-free, sustainable approach. rsc.org |

| Chiral Auxiliaries (e.g., alkenoylcamphorsultams) | 1,3-Dipolar Cycloaddition | High diastereomeric ratios for producing trans-3,4-disubstituted pyrrolidines. capes.gov.br | Auxiliary can be cleaved to yield enantiopure products. capes.gov.br |

This table is interactive. Click on the headers to sort.

Advanced Mechanistic Studies of Complex Reactions

A deeper understanding of the mechanisms governing the reactions of this compound is essential for optimizing reaction conditions, minimizing side products, and designing novel transformations. While classical reaction mechanisms provide a basic framework, many advanced applications involve complex cascade reactions or require precise control that can only be achieved through detailed mechanistic elucidation.

Future work should employ a combination of experimental and computational methods. Kinetic studies can help unravel the rate-determining steps and the influence of various substituents on reaction pathways, as demonstrated in studies on the formation of pyrrolidines from chalcones and Schiff bases. researchgate.net Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for exploring reaction mechanisms. beilstein-journals.orgnih.gov DFT calculations can map potential energy surfaces, identify transition states and intermediates, and explain observed selectivity. beilstein-journals.org For instance, computational studies have clarified the mechanism of copper-catalyzed intramolecular C-H amination for pyrrolidine synthesis and have been used to propose mechanisms for cascade reactions. nih.govfrontiersin.org A notable example involves the Knoevenagel condensation of a 2-(pyrrolidin-1-yl)benzaldehyde derivative which triggers a mappingignorance.orgnih.gov-hydride shift/cyclization sequence to generate complex spirooxindole-fused tetrahydroquinolines. frontiersin.org Applying these advanced mechanistic studies to reactions starting with this compound will be critical for developing new, efficient, and selective synthetic methodologies.

Rational Design of Derivatives with Enhanced Biological Specificity

The this compound scaffold is a versatile building block for synthesizing biologically active molecules. smolecule.comnih.gov A key challenge lies in the rational design of derivatives that exhibit high potency and selectivity for a specific biological target, thereby minimizing off-target effects.

Structure-Activity Relationship (SAR) studies are fundamental to this effort. By systematically modifying the structure of a lead compound and evaluating the corresponding changes in biological activity, researchers can identify the key molecular features responsible for its therapeutic action. nih.govnih.gov For example, studies on pyrrolidine-based inhibitors of neuronal nitric oxide synthase (nNOS) have shown that introducing fluorine atoms can influence binding affinity and conformation within the active site. nih.gov Similarly, novel thiosemicarbazones derived from 4-(pyrrolidin-1-yl)benzaldehyde have been synthesized and evaluated as inhibitors of dihydrofolate reductase (DHFR), a key enzyme in folate metabolism. nih.gov

Future research should focus on a target-oriented design approach. By leveraging structural information of target proteins, such as enzymes or receptors, new derivatives of this compound can be designed to maximize interactions with the binding site. acs.orgnih.gov This approach has been successfully used to develop inhibitors for targets like pteridine (B1203161) reductase 1 in parasites and inverse agonists for the CB2 receptor. acs.orgnih.gov

The following table summarizes examples of how rational modifications to related scaffolds have influenced biological specificity.

| Parent Scaffold | Structural Modification | Biological Target/Activity | Observed Effect |

| Pyrrolidine-based scaffold | Introduction of fluorine atoms | Neuronal Nitric Oxide Synthase (nNOS) Inhibition | Increased potency and altered binding mode. nih.gov |

| 4-(Pyrrolidin-1-yl)benzaldehyde | Formation of thiosemicarbazone derivatives | Dihydrofolate Reductase (DHFR) Inhibition | Potent inhibition with IC50 values in the low micromolar range. nih.gov |

| Pyrrolo[2,3-d]pyrimidines | Various substitutions based on crystal structures | Pteridine Reductase 1 (PTR1) Inhibition | Development of potent antiparasitic agents. acs.org |

| Biamide derivatives | Modification of aromatic rings and core structure | Cannabinoid Receptor 2 (CB2) Inverse Agonism | High binding affinity (Ki of 22–85 nM) and selectivity. nih.gov |

| Pyrrolidine-chalcone hybrids | Substitution on the phenyl ring | α-Amylase and α-Glucosidase Inhibition | Dual inhibitory effect, suggesting potential antidiabetic applications. acs.org |

This table is interactive. Click on the headers to sort.

Exploration of Novel Applications in Emerging Fields

While much of the focus on pyrrolidine derivatives has been in medicinal chemistry, the unique electronic and structural properties of compounds derived from this compound suggest potential applications in other emerging fields. nih.gov

One promising area is organocatalysis . The pyrrolidine ring is a core component of many highly successful organocatalysts, such as those derived from proline. mappingignorance.org The development of novel chiral pyrrolidine-based catalysts derived from this compound could lead to new asymmetric transformations. rsc.orgunm.edu

Another area is materials science . The reaction of this compound with ketones via Claisen-Schmidt condensation yields chalcone-like structures. acs.orgvulcanchem.com These molecules possess an α,β-unsaturated ketone system that creates a conjugated electronic framework. vulcanchem.com This conjugation influences electronic transitions and reactivity, opening possibilities for applications in photoactive materials, non-linear optics, or as building blocks for novel polymers with specific electronic or photophysical properties.

Future research should actively explore these non-biological applications, potentially leading to the discovery of new catalysts, sensors, or advanced materials based on the this compound core structure.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction

The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and chemical synthesis. nih.govmdpi.comnih.gov For a scaffold like this compound, these computational tools present a significant opportunity to accelerate research and overcome existing challenges.

AI/ML can be applied across the entire discovery pipeline:

De Novo Design: Deep learning models, such as generative adversarial networks (GANs) or recurrent neural networks (RNNs), can be trained on large chemical databases to design novel derivatives of this compound with desired properties in silico. mdpi.com

Property Prediction: ML models can be trained to predict the biological activity (e.g., QSAR analysis), physicochemical properties, and ADMET (absorption, distribution, metabolism, excretion, toxicity) profiles of newly designed compounds. nih.govnih.gov This allows for the prioritization of the most promising candidates for synthesis, saving considerable time and resources.

Synthetic Route Prediction: AI tools are being developed to predict viable synthetic pathways for complex molecules, which could aid in planning the synthesis of novel and intricate derivatives of this compound.

The integration of AI/ML requires the generation of high-quality data on synthesized derivatives and their properties to train robust and predictive models. nih.gov A key future direction will be to create a synergistic loop where AI/ML models propose new derivatives, which are then synthesized and tested, and the resulting data is used to further refine the models. This data-driven approach holds the potential to dramatically accelerate the exploration of the chemical space around this compound and the discovery of new functional molecules. mdpi.commdpi.com

Q & A

Basic Research Questions

Q. What are the critical steps and optimization parameters in the laboratory synthesis of 3-Pyrrolidin-1-ylbenzaldehyde via nucleophilic aromatic substitution?

- Methodological Answer : The synthesis involves reacting 2-fluorobenzaldehyde with pyrrolidine in DMF under reflux (150°C for 20 hours) using potassium carbonate as a base. Key parameters include maintaining anhydrous conditions, monitoring reaction progress via TLC, and optimizing the molar ratio of reactants (e.g., 1:1.04 aldehyde-to-amine ratio). Post-reaction, extraction with ethyl acetate, washing with ammonium chloride to remove unreacted amines, and drying over MgSO4 are critical for isolating the product in high yield (93%) .

Q. How can researchers employ spectroscopic techniques to confirm the structural integrity and purity of this compound?

- Methodological Answer : ¹H NMR is essential for structural confirmation. Key signals include the aldehyde proton at δ 10.01 ppm (singlet) and aromatic protons between δ 6.75–7.61 ppm. Integration of pyrrolidine protons (δ 1.96–3.33 ppm) and elemental analysis (%N) further validate purity. IR spectroscopy can confirm the aldehyde C=O stretch (~1700 cm⁻¹). Cross-referencing with PubChem data (InChIKey, molecular formula) ensures consistency .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : Use nitrile gloves and chemical-resistant lab coats to prevent skin contact. Work in a fume hood to avoid inhalation of volatile aldehydes. Waste containing reactive intermediates (e.g., unreacted amines) should be neutralized with dilute HCl before disposal. Emergency procedures for eye contact include immediate flushing with water for 15 minutes .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data or reproducibility issues during the synthesis of this compound derivatives?

- Methodological Answer : Contradictions in NMR data (e.g., unexpected splitting or shifts) may arise from residual solvents or byproducts. Perform column chromatography for further purification and use high-field NMR (500 MHz+) for resolution. Reproducibility issues in yield can be addressed by standardizing reaction conditions (e.g., strict temperature control, inert atmosphere) and verifying amine purity via titration .

Q. What experimental strategies optimize reaction efficiency in the synthesis of this compound?

- Methodological Answer : Solvent polarity (DMF vs. DMSO) and temperature significantly impact reaction kinetics. Microwave-assisted synthesis (e.g., 150°C for 2–4 hours) reduces reaction time compared to conventional heating (20 hours). Kinetic studies using in-situ IR or HPLC can identify rate-limiting steps, such as the nucleophilic attack on the aromatic ring .

Q. How can this compound be applied in materials science beyond biological contexts?

- Methodological Answer : The aldehyde group enables Schiff base formation with amines, useful for synthesizing supramolecular frameworks or conductive polymers. For example, coordination complexes with transition metals (e.g., Cu²⁺) can be studied for catalytic properties. Solubility in polar aprotic solvents (DMF, DMSO) facilitates thin-film deposition for optoelectronic applications .

Q. What advanced purification techniques are recommended for removing byproducts in this compound synthesis?

- Methodological Answer : Ammonium chloride washes effectively remove unreacted pyrrolidine, while fractional distillation or recrystallization (using ethanol/water mixtures) isolates the aldehyde from dimeric byproducts. High-performance liquid chromatography (HPLC) with a C18 column and UV detection (λ = 254 nm) provides high-purity isolates for sensitive applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.